molecular formula C14H17Cl2NO5S B3585453 4-ethyl 2-isopropyl 5-[(dichloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate

4-ethyl 2-isopropyl 5-[(dichloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B3585453
M. Wt: 382.3 g/mol
InChI Key: GWMQDCQNMWYRSY-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in the ring. The presence of various functional groups such as ester groups (from the carboxylate part), an amino group, and a dichloroacetyl group suggest that this compound could have interesting reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, along with the various substituents, would give this compound a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amino group might be involved in acid-base reactions, while the ester groups could undergo reactions such as hydrolysis or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies, it’s hard to predict the exact mechanism of action of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential uses in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

4-O-ethyl 2-O-propan-2-yl 5-[(2,2-dichloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO5S/c1-5-21-13(19)8-7(4)9(14(20)22-6(2)3)23-12(8)17-11(18)10(15)16/h6,10H,5H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMQDCQNMWYRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)C)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-ethyl 2-isopropyl 5-[(dichloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 2
4-ethyl 2-isopropyl 5-[(dichloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 3
4-ethyl 2-isopropyl 5-[(dichloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 4
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4-ethyl 2-isopropyl 5-[(dichloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 5
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4-ethyl 2-isopropyl 5-[(dichloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 6
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4-ethyl 2-isopropyl 5-[(dichloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate

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